molecular formula C9H10BrFN2O5 B12692140 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)- CAS No. 38817-30-0

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)-

Cat. No.: B12692140
CAS No.: 38817-30-0
M. Wt: 325.09 g/mol
InChI Key: ONUVAOQZEVZTLW-TYQACLPBSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)- is a synthetic nucleoside analog. Compounds of this class are often used in medicinal chemistry due to their potential antiviral and anticancer properties. These compounds mimic the structure of natural nucleosides and can interfere with nucleic acid synthesis in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the coupling of a modified sugar moiety with a heterocyclic base. For this compound, the synthesis might involve:

    Preparation of the sugar moiety: The 5-deoxy-5-fluoro-beta-L-ribofuranosyl part can be synthesized from ribose through a series of chemical modifications, including fluorination and deoxygenation.

    Coupling with the base: The brominated pyrimidinedione can be coupled with the modified sugar using glycosylation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

    Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sugar moiety.

    Reduction: Reduction reactions might be less common but could occur under specific conditions.

    Substitution: The bromine atom in the pyrimidinedione ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives of the sugar moiety.

    Reduction: Formation of reduced derivatives, though less common.

    Substitution: Formation of substituted pyrimidinedione derivatives.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Used as a starting material for the synthesis of other nucleoside analogs.

Biology

    Enzyme studies: Used to study the interaction with enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral agents: Potential use in the development of antiviral drugs.

    Anticancer agents: Potential use in the development of anticancer drugs.

Industry

    Pharmaceuticals: Used in the production of pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to:

    Inhibition of nucleic acid synthesis: By acting as chain terminators or inhibitors of polymerases.

    Disruption of cellular processes: By interfering with DNA or RNA synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(beta-D-arabinofuranosyl)
  • 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-(beta-D-ribofuranosyl)

Uniqueness

  • Bromine substitution : The presence of a bromine atom can influence the compound’s reactivity and biological activity.
  • Fluorinated sugar moiety : The fluorine atom in the sugar moiety can enhance the compound’s stability and interaction with biological targets.

Properties

CAS No.

38817-30-0

Molecular Formula

C9H10BrFN2O5

Molecular Weight

325.09 g/mol

IUPAC Name

5-bromo-1-[(2S,3S,4R,5R)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrFN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m0/s1

InChI Key

ONUVAOQZEVZTLW-TYQACLPBSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CF)O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)Br

Origin of Product

United States

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